3-(2-Bromo-2-propenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

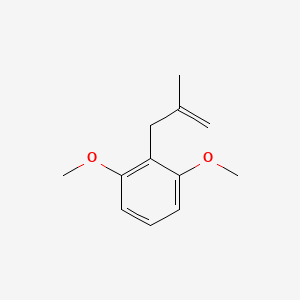

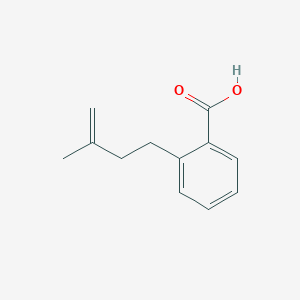

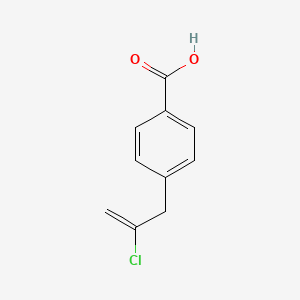

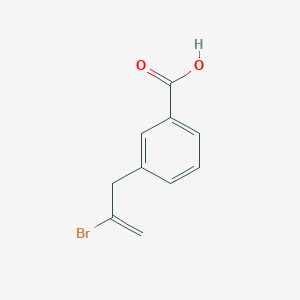

“3-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the CAS Number: 732249-24-0 . It has a molecular weight of 241.08 . The IUPAC name for this compound is 3-(2-bromo-2-propenyl)benzoic acid .

Physical And Chemical Properties Analysis

The density of “3-(2-Bromo-2-propenyl)benzoic acid” is 1.512g/cm3 . It has a boiling point of 355.1ºC at 760 mmHg . The flash point is 168.6ºC .

Wissenschaftliche Forschungsanwendungen

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry .

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Method : The method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .

- Results : The results of this research could lead to the development of new methods for the protodeboronation of alkyl boronic esters .

-

Synthesis of SGLT2 Inhibitors

- Field : Pharmaceutical Chemistry .

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The method involves using cheap, easily available dimethyl terephthalate as the raw starting material, and the key intermediate is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Determination of Acidity Constants

- Field : Analytical Chemistry .

- Application : 3-Bromobenzoic acid can be used as a test solute in the determination of acidity constants by capillary zone electrophoresis .

- Method : The method involves using 3-Bromobenzoic acid as a test solute in capillary zone electrophoresis .

- Results : The results can provide valuable data on the acidity constants of the test solute .

-

Study of Retention Mechanisms

- Field : Polymer Chemistry .

- Application : 3-Bromobenzoic acid can be used as an internal standard to study the retention mechanisms of an unmodified and a hydroxylated polystyrene-divinylbenzene polymer by solid-phase extraction .

- Method : The method involves using 3-Bromobenzoic acid as an internal standard in solid-phase extraction .

- Results : The results can provide insights into the retention mechanisms of the polymers .

-

Synthesis of Zinc (II) - 2-bromobenzoate Complex Compounds

- Field : Inorganic Chemistry .

- Application : 2-Bromobenzoic acid can be used in the synthesis of new zinc (II) - 2-bromobenzoate complex compounds .

- Method : The method involves using 2-Bromobenzoic acid as a starting reagent in the synthesis .

- Results : The results can lead to the formation of new zinc (II) - 2-bromobenzoate complex compounds .

-

Synthesis of Hemilabile Benzimidazolyl Phosphine Ligands

- Field : Organometallic Chemistry .

- Application : 2-Bromobenzoic acid can be used as the starting reagent in the synthesis of hemilabile benzimidazolyl phosphine ligands .

- Method : The method involves using 2-Bromobenzoic acid as a starting reagent in the synthesis .

- Results : The results can lead to the formation of hemilabile benzimidazolyl phosphine ligands .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry .

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Method : The method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .

- Results : The results of this research could lead to the development of new methods for the protodeboronation of alkyl boronic esters .

-

Synthesis of SGLT2 Inhibitors

- Field : Pharmaceutical Chemistry .

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The method involves using cheap, easily available dimethyl terephthalate as the raw starting material, and the key intermediate is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Eigenschaften

IUPAC Name |

3-(2-bromoprop-2-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEFVZDLNPPIRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641263 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromo-2-propenyl)benzoic acid | |

CAS RN |

732249-24-0 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.